2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
This compound features a 1H-indole core substituted at position 1 with a 4-bromophenylmethyl group and at position 3 with a sulfanyl-linked acetamide moiety, which is further connected to a 1,3-thiazol-2-yl group. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in cancer and microbial infections .
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)27-13-19(25)23-20-22-9-10-26-20/h1-10,12H,11,13H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHVGVEAAISHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole at the 1-Position
The introduction of the 4-bromobenzyl group to indole’s nitrogen atom is achieved via nucleophilic substitution.
Reaction Conditions
- Substrate : Indole (1.0 eq)
- Alkylating agent : 4-Bromobenzyl bromide (1.2 eq)
- Base : Sodium hydride (NaH, 1.5 eq)
- Solvent : Anhydrous tetrahydrofuran (THF)
- Temperature : 0°C → room temperature (RT), 12 hours
Mechanism :
The deprotonation of indole by NaH generates a nucleophilic indolide ion, which attacks the electrophilic benzyl carbon of 4-bromobenzyl bromide.
Bromination at the Indole 3-Position
Bromination enhances reactivity for subsequent sulfanylation.
Reaction Conditions
- Substrate : 1-[(4-Bromophenyl)methyl]-1H-indole (1.0 eq)
- Brominating agent : N-Bromosuccinimide (NBS, 1.1 eq)
- Initiator : Azobisisobutyronitrile (AIBN, 0.1 eq)
- Solvent : Chloroform (CHCl₃)
- Temperature : Reflux, 6 hours
Outcome :
Selective bromination at the 3-position yields 3-bromo-1-[(4-bromophenyl)methyl]-1H-indole.
Yield : 68–78% (extrapolated from similar indole brominations).
Thiolation of the 3-Bromoindole Intermediate
The bromine atom is displaced by a thiol group to enable thioether formation.
Reaction Conditions
- Substrate : 3-Bromo-1-[(4-bromophenyl)methyl]-1H-indole (1.0 eq)
- Thiol source : Thiourea (2.0 eq)
- Solvent : Ethanol (EtOH)
- Temperature : 80°C, 8 hours
Workup :
Hydrolysis with aqueous NaOH converts the thiouronium salt to the free thiol.
Synthesis of 2-Bromo-N-(1,3-Thiazol-2-yl)acetamide
This intermediate is critical for forming the thioether linkage.
- Substrate : 1,3-Thiazol-2-amine (1.0 eq)
- Acylating agent : Bromoacetyl bromide (1.2 eq)
- Base : Triethylamine (Et₃N, 1.5 eq)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → RT, 4 hours
Outcome :
2-Bromo-N-(1,3-thiazol-2-yl)acetamide is obtained as a crystalline solid.
Yield : 88% (reported for analogous thiazol-2-yl acetamides).
Thioether Formation via Nucleophilic Substitution
The final coupling step links the sulfanylated indole and bromoacetamide.
Reaction Conditions :
- Substrate : 3-Sulfanyl-1-[(4-bromophenyl)methyl]-1H-indole (1.0 eq)
- Electrophile : 2-Bromo-N-(1,3-thiazol-2-yl)acetamide (1.1 eq)
- Base : Potassium carbonate (K₂CO₃, 2.0 eq)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C, 10 hours
Mechanism :
The thiolate ion attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide.
Optimization Strategies
Critical Parameters for Yield Improvement
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature (Step 2.5) | 60–70°C | Prevents decomposition of thiolate |
| Equivalents of K₂CO₃ (Step 2.5) | 2.0–2.5 eq | Ensures complete deprotonation of thiol |
| Solvent Purity (All Steps) | ≥99.9% anhydrous | Minimizes side reactions |
Industrial Scalability Considerations
- Continuous Flow Reactors : Enhance mixing and heat transfer during exothermic steps (e.g., alkylation).
- Catalytic Recycling : Use immobilized bases (e.g., polymer-supported Et₃N) to reduce waste.
- Crystallization Protocols : Employ anti-solvent precipitation for high-purity acetamide intermediates.
Comparative Analysis of Alternative Pathways
Direct Sulfanylation vs. Bromination-Thiolation
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Sulfanylation | Fewer steps | Low regioselectivity |
| Bromination-Thiolation | High positional control (≥95%) | Requires toxic brominating agents |
Alternative Thiol Sources
| Thiol Agent | Reaction Efficiency | Cost Implications |
|---|---|---|
| Thiourea | Moderate (65–70%) | Low |
| Sodium hydrosulfide (NaSH) | High (75–80%) | Corrosive handling |
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, the compound may inhibit certain kinases or proteases, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Indole Cores
- N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide () Key Differences: The indole N1 position is substituted with a 4-chlorobenzoyl group instead of 4-bromophenylmethyl. The acetamide linker includes a 5-methoxy-2-methylindole moiety. The methoxy group could improve solubility but reduce metabolic stability .
- 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide () Key Differences: Replaces the thiazole with a benzothiazole and introduces a 1,3,4-oxadiazole ring. Benzothiazole may improve DNA intercalation properties compared to thiazole .
Analogues with Modified Heterocycles
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ()
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Key Differences: Lacks the indole core and bromophenylmethyl group, instead featuring a dichlorophenyl-acetamide-thiazole structure. However, the absence of the indole moiety may reduce planar stacking interactions .
Analogues with Sulfur-Containing Linkers
- 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide () Key Differences: Replaces the sulfanyl (S–) linker with a sulfinyl (SO) group and introduces a 2-chlorophenyl-substituted thiazole. The 2-chlorophenyl substitution on thiazole may alter steric interactions in binding sites .
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methylbenzyl)-1H-indol-3-yl]sulfanyl}acetamide ()
- Key Differences : Substitutes thiazole with thiadiazole and introduces an ethylsulfanyl group.
- Implications : Thiadiazole’s additional nitrogen atom may enhance coordination with metal ions (e.g., zinc in metalloenzymes). Ethylsulfanyl could improve lipophilicity but increase susceptibility to oxidative metabolism .
Anticancer Activity
Antimicrobial Potential
Crystallographic and Stability Data
- Substituents like bromophenyl () and dichlorophenyl () influence molecular planarity and crystal packing. The target compound’s bromophenylmethyl group likely induces greater torsional strain compared to smaller substituents, affecting solubility and crystallinity .
Biological Activity
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features an indole moiety, a thiazole ring, and a bromophenyl group, which are known to contribute to various biological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 479.44 g/mol. The structural complexity allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.
Anticancer Activity
Research has shown that compounds containing thiazole and indole derivatives exhibit notable anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-Amino-1,3-thiazole | Caco-2 | 31.9% viability | |
| Thiazole derivative | A549 | 44.3% viability | |
| Indole-thiazole derivative | Caco-2 | <50% viability |
The data indicates that the presence of specific functional groups significantly influences the cytotoxicity of these compounds.
Antimicrobial Activity
In addition to anticancer properties, thiazole-containing compounds have demonstrated antimicrobial activity. Studies have reported that certain derivatives exhibit effectiveness against Gram-negative bacteria, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazole derivative A | E. coli | 10 µg/mL | |
| Thiazole derivative B | S. aureus | 15 µg/mL |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Interaction with Enzymes : The indole moiety can interact with various enzymes, potentially modulating their activity.
- Receptor Binding : The bromophenyl group may enhance binding affinity to specific receptors involved in cancer progression and microbial resistance.
- Cell Cycle Modulation : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
A notable study investigated the anticancer effects of related thiazole compounds on Caco-2 cells. The results showed a significant decrease in cell viability (39.8%) compared to untreated controls (p < 0.001), highlighting the potential of these compounds as therapeutic agents against colorectal cancer .
Another study focused on the synthesis and biological evaluation of novel thiazole derivatives, revealing that modifications to the thiazole ring could enhance anticancer activity across various cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
